molecular formula C6H11N3O3S B13223401 [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide

[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide

Cat. No.: B13223401
M. Wt: 205.24 g/mol
InChI Key: RFMLDUYRCVAIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide: is a heterocyclic compound featuring an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the oxadiazole ring.

Scientific Research Applications

Chemistry: In chemistry, [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: It has been studied for its potential as an antimicrobial agent, as well as its role in the development of new pharmaceuticals .

Industry: In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: What sets [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide apart is its specific substitution pattern, which can confer unique reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C6H11N3O3S

Molecular Weight

205.24 g/mol

IUPAC Name

(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O3S/c1-4(2)6-8-5(12-9-6)3-13(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11)

InChI Key

RFMLDUYRCVAIDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.